molecular formula C12H11N3O3 B2516926 (E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine CAS No. 22162-52-3

(E)-N-({1-[(2-nitrophenyl)methyl]-1H-pyrrol-2-yl}methylidene)hydroxylamine

Cat. No.: B2516926
CAS No.: 22162-52-3
M. Wt: 245.238
InChI Key: TWXDIFYLFUYLHL-MDWZMJQESA-N
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Description

The compound is a derivative of hydroxylamine where the hydrogen of the hydroxyl group is replaced by a complex organic group. This organic group contains a pyrrole ring, which is a five-membered aromatic ring with one nitrogen atom, and a nitrophenyl group, which is a phenyl ring with a nitro group (-NO2) attached .


Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of the pyrrole ring and the nitrophenyl group. The presence of the nitro group would contribute to the polarity of the molecule. The exact structure would depend on the specific locations of these groups within the molecule .


Chemical Reactions Analysis

The compound could potentially undergo a variety of chemical reactions. The nitro group is electron-withdrawing, which could make the compound susceptible to nucleophilic attack. The compound could also potentially undergo reactions typical of aromatic compounds, such as electrophilic aromatic substitution .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Properties such as solubility, melting point, boiling point, and density could be predicted based on the functional groups present in the molecule .

Scientific Research Applications

  • Synthesis of Novel Compounds

    The compound is used in the synthesis of novel chemical structures, such as the pyrrolo[1,2-b]cinnolin-10-one ring system (Kimbaris & Varvounis, 2000).

  • Photoinduced Intramolecular Bifurcate Hydrogen Bonding

    It plays a role in the formation of unique molecular structures with specific hydrogen bonding characteristics (Sigalov, Shainyan & Sterkhova, 2017).

  • Formation of Nitro and Amino N-Heterocycles

    It's involved in reactions leading to the creation of nitro and amino N-heterocycles, important in various chemical applications (Takagi et al., 1987).

  • Synthesis of Heterocyclic Compounds

    The compound contributes to the synthesis of heterocyclic compounds with potential biological activities (Abdel-Wahab et al., 2023).

  • Crystal Structure Analysis

    It's used in the study of molecular structures through crystallography, providing insights into molecular interactions (Al-Hourani et al., 2016).

  • Electrochemical Behavior Studies

    The compound is studied for its electrochemical properties, which are essential in various chemical and industrial processes (David et al., 1995).

  • Characterization of Novel Compounds

    It is crucial in the characterization of new chemical entities, which could have multiple applications (Mahmoud, 2014).

  • Anticancer Drug Design

    This compound has been used in the predictive design of analogues for potential anticancer drugs (Sosnovsky et al., 1986).

Mechanism of Action

Without specific context (such as biological activity), it’s difficult to define a ‘mechanism of action’ for this compound. If this compound were an active pharmaceutical ingredient, the mechanism of action would refer to how the compound exerts a therapeutic effect at the molecular level .

Future Directions

Future research could involve synthesizing this compound and studying its properties and potential applications. For example, it could be investigated for potential biological activity given the presence of the pyrrole ring, which is a common motif in many biologically active compounds .

Properties

IUPAC Name

(NE)-N-[[1-[(2-nitrophenyl)methyl]pyrrol-2-yl]methylidene]hydroxylamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11N3O3/c16-13-8-11-5-3-7-14(11)9-10-4-1-2-6-12(10)15(17)18/h1-8,16H,9H2/b13-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWXDIFYLFUYLHL-MDWZMJQESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN2C=CC=C2C=NO)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C(=C1)CN2C=CC=C2/C=N/O)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

245.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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